5,5-Dimethylthiazolidine-4-carboxylic acid
Overview
Description
5,5-Dimethylthiazolidine-4-carboxylic acid is an organonitrogen and organooxygen compound that is functionally related to an alpha-amino acid It is known for its unique structure, which includes a thiazolidine ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
5,5-Dimethylthiazolidine-4-carboxylic acid, also known as DTC, is primarily used as a proline analog with restricted conformation . It is involved in studies on receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) . ANG II is a peptide hormone that causes vasoconstriction and an increase in blood pressure .
Mode of Action
DTC interacts with its targets by mimicking the structure of proline, an amino acid involved in protein synthesis . By restricting the conformation of proline, DTC can influence the binding of agonists and antagonists to the ANG II receptor . This interaction can lead to changes in the receptor’s activity and the downstream signaling pathways .
Biochemical Pathways
Given its role as a proline analog, it is likely that dtc influences protein synthesis and signal transduction pathways involving the ang ii receptor . The downstream effects of these pathways can include changes in cellular function and responses to external stimuli .
Pharmacokinetics
Like other small molecules, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of DTC’s action depend on the specific context in which it is used. In studies involving the ANG II receptor, DTC can influence the receptor’s activity and the downstream signaling pathways . This can lead to changes in cellular function and responses to external stimuli .
Action Environment
The action, efficacy, and stability of DTC can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
5,5-Dimethylthiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions due to its structural similarity to proline. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a proline analog in studies on receptor-bound conformational requirements for agonists and antagonists of angiotensin II . This interaction is essential for understanding the conformational requirements of these receptors and their ligands.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a proline analog allows it to mimic proline’s effects in cellular processes, thereby impacting protein synthesis and other metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s restricted conformation allows it to fit into specific enzyme active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is crucial for its safe application in biochemical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a proline analog allows it to participate in proline-related metabolic pathways, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its function and interactions with other biomolecules within the cell .
Preparation Methods
The synthesis of 5,5-Dimethylthiazolidine-4-carboxylic acid typically involves the reaction of formaldehyde with DL-penicillamine . The reaction conditions include:
Reactants: Formaldehyde and DL-penicillamine
Solvent: Water or an appropriate organic solvent
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,5-Dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl groups or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5-Dimethylthiazolidine-4-carboxylic acid has several scientific research applications:
Biology: Investigated for its potential role in biological systems due to its structural similarity to amino acids.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
5,5-Dimethylthiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid: This compound has an isopropyl group instead of a hydrogen atom at the 2-position, which can influence its chemical reactivity and biological activity.
Amoxicillin related compounds: These compounds share the thiazolidine ring structure but have different substituents, which can affect their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a proline analog, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQFSDIECYOQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902718 | |
Record name | NoName_3267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-83-0, 39254-94-9 | |
Record name | 5,5-Dimethyl-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15260-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolidine-4-carboxylic acid, 5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15260-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dimethylthiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) has the molecular formula C6H11NO2S and a molecular weight of 161.23 g/mol. []
A: DTC has been characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , ]
- IR spectroscopy: Reveals characteristic bands for N-H stretching, C=O stretching, and other functional groups. [, ]
- NMR spectroscopy: Provides information about the structure and conformation of DTC, including the presence or absence of intramolecular hydrogen bonding. [, ]
- Mass Spectrometry: Used to determine the molecular weight and identify fragmentation patterns. [, ]
A: Unlike proline, DTC lacks intramolecular hydrogen bonding due to the presence of the thiazolidine ring. [] This restricted conformation influences its interactions with enzymes and receptors, leading to altered biological activity compared to proline. [, ]
A: Research suggests that substitutions at the 2-position of the thiazolidine ring can significantly impact DTC's activity. For instance, introducing a methyl group at this position leads to the formation of 2-methylthiazolidine-4-carboxylic acid (MeTac), while a 5,5-dimethyl substitution yields this compound (Me2Tac). These modifications influence the compound's interaction with targets and can enhance or diminish its activity. []
A: Yes, DTC and its derivatives have shown promise as organocatalysts, particularly in asymmetric synthesis. For example, (S)-5,5-dimethylthioproline has been investigated for its catalytic activity in the Mannich reaction, demonstrating stereoselectivity in the formation of chiral amines. []
A: DTC exhibits varying stability depending on the conditions. It can undergo epimerization in solution, especially in dilute aqueous solutions. [, ] Specific degradation products have been observed under different stress conditions such as hydrolysis, heat, light, and humidity. []
ANone: Various analytical methods are employed to characterize and quantify DTC, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify DTC in mixtures, often coupled with mass spectrometry for identification. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and enables the identification of DTC and its degradation products. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure, conformation, and dynamics of DTC in solution. [, ]
ANone: DTC has been explored in medicinal chemistry due to its proline-like structure, offering potential in various areas:
- Angiotensin II Antagonists: Research has investigated DTC-containing peptides as potential antagonists of Angiotensin II, a hormone involved in blood pressure regulation. []
- HIV-1 Protease Inhibitors: DTC derivatives, like Boc-Apns-OH (Apns: (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid), have been studied as potential building blocks for HIV-1 protease inhibitors. [, ]
- Bombesin Antagonists: Modified bombesin analogs incorporating Leu-ψ(CH2N)-Tac-NH2 (Tac: thiazolidine-4-carboxylic acid) at the C-terminus have been synthesized and evaluated for their bombesin receptor antagonist activity. []
A: The provided literature does not offer detailed information on the absorption, distribution, metabolism, and excretion (ADME) properties of DTC. Further research is needed to fully understand the pharmacokinetic profile of DTC and its derivatives. []
A: Information regarding the toxicity, adverse effects, and long-term safety profile of DTC is limited in the provided research articles. []
A: The provided research does not delve into the ecotoxicological effects or environmental fate of DTC. Further studies are necessary to assess its potential impact on the environment. []
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